molecular formula C22H17BrN2 B1268528 2-Bromo-1-trityl-1H-imidazole CAS No. 67478-47-1

2-Bromo-1-trityl-1H-imidazole

Cat. No. B1268528
CAS RN: 67478-47-1
M. Wt: 389.3 g/mol
InChI Key: CSRUMYQPYPNDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,4,5-trisubstituted-1H-imidazoles, closely related to 2-Bromo-1-trityl-1H-imidazole, can be efficiently achieved through eco-friendly protocols. For instance, a one-pot, three-component condensation process involving benzil/benzoin, aldehydes, and ammonium acetate under solvent-free conditions has been highlighted. This method utilizes Brønsted acidic ionic liquid as a catalyst, offering advantages like excellent yields, shorter reaction times, and an environmentally benign approach (Banothu et al., 2017). Another synthesis pathway involves a one-pot, four-component synthesis yielding 1,2,4-trisubstituted 1H-imidazoles, indicating the flexibility and efficiency of current methodologies in creating imidazole derivatives (Adib et al., 2009).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 2-Bromo-1-trityl-1H-imidazole, can be intricate, with the imidazole core being pivotal for various biologically active substances. The crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole has been elucidated, showcasing the potential complexity and diversity of substitution patterns on the imidazole ring. This structural information is crucial for understanding the reactivity and properties of such compounds (Peppel & Köckerling, 2009).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, reflecting their chemical properties. For instance, the transformation of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide showcases the reactivity of such compounds towards halogenation and the potential for further functionalization (Lobana et al., 2011).

Scientific Research Applications

  • Synthesis of Fluorinated Histamine Derivatives : The compound "2-Bromo-1-trityl-1H-imidazole" is utilized in the synthesis of side-chain-fluorinated histamines. This process involves the addition of "FBr" to 1-trityl-4-vinyl-1H-imidazole, leading to the production of 4-(2-bromo-1-fluoroethyl)-1-trityl-1H-imidazole, which is then converted to beta-fluorohistamine and beta,beta-difluorohistamine (Dolenský & Kirk, 2001).

  • Synthesis of 2-Aminoimidazoles : Another application is in the synthesis of 2-amino-1,5-disubstituted and 2-amino-1,4,5-trisubstituted imidazoles. This is achieved through guanylation of 1-amidino-3-trityl-thioureas followed by reaction with α-bromo ketones to yield 2-tritylaminoimidazoles (Kaila et al., 2009).

  • Catalytic Synthesis of 2,4,5-Trisubstituted-1H-Imidazoles : The compound is also important in the Bronsted acidic ionic liquid catalyzed synthesis of 2,4,5-trisubstituted-1H-imidazoles under solvent-free conditions, offering an eco-friendly protocol with excellent yields and a cleaner reaction profile (Banothu et al., 2017).

  • Computational Study on Nucleophilic Substitution Reactions : There's also research exploring the computational study of nucleophilic substitution reactions involving imidazole and various 2-bromo-1-arylethanone derivatives. This includes density functional theory (DFT) calculations on chemical species involved in these reactions (Erdogan & Erdoğan, 2019).

  • Synthesis of Novel Imidazoles as Antimicrobial Agents : Additionally, 2-Bromo-1-trityl-1H-imidazole plays a role in synthesizing novel imidazoles with potent antimicrobial properties. These synthesized derivatives have shown significant activity against various microbes (Narwal et al., 2012).

  • Development of Polyfunctional Macroinitiators : The brominated form of this compound is used in the creation of polyfunctional macroinitiators for the polymerization of 2-ethyl-2-oxazoline, leading to the formation of water-soluble brush polymers and polyelectrolyte copolymers (Yuan et al., 2011).

properties

IUPAC Name

2-bromo-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRUMYQPYPNDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347135
Record name 2-Bromo-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-trityl-1H-imidazole

CAS RN

67478-47-1
Record name 2-Bromo-1-(triphenylmethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67478-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.